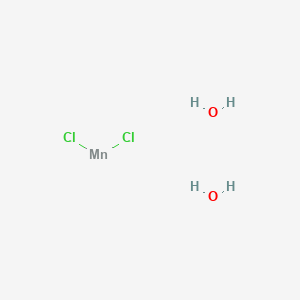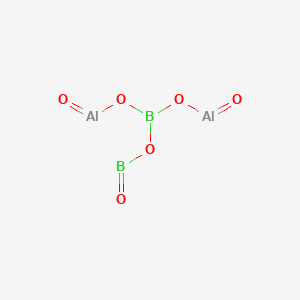
Aluminum,borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum borate is an intriguing chemical compound with a variety of applications. It belongs to a family of inorganic compounds, including a range of different structures and compositions. The most commonly studied form of aluminum borate is Al₁₈B₄O₃₃, an aluminoborate mineral recognized for its excellent thermal stability and low coefficient of thermal expansion . These properties make it a critical compound in materials science, particularly in applications requiring high thermal stability and mechanical strength.
Preparation Methods
Aluminum borate can be synthesized through several methods:
Solid-State Reaction Method: This traditional method involves heating aluminum and boron oxide together at high temperatures. .
Sol-Gel Method: This method forms aluminum borate through the reaction of a soluble aluminum salt with a boron-containing compound.
High-Temperature Self-Propagating Synthesis: This method involves mechanical preactivation and high-temperature reactions to produce aluminum borate.
Molten Salt Synthesis and Flux Technique: These methods involve the use of molten salts or flux to facilitate the formation of aluminum borate whiskers.
Chemical Reactions Analysis
Aluminum borate undergoes various chemical reactions, including:
Oxidation and Reduction: Aluminum borate is generally resistant to oxidation and reduction due to its high thermal stability and chemical inertness.
Substitution Reactions: These reactions can occur in the presence of specific reagents, leading to the formation of different aluminoborate compounds.
Common Reagents and Conditions: Reactions typically involve high temperatures and the presence of aluminum and boron oxides.
Major Products: The primary products formed from these reactions are different forms of aluminoborate, such as Al₁₈B₄O₃₃ and Al₄B₂O₉.
Scientific Research Applications
Aluminum borate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aluminum borate involves its interaction with other compounds at high temperatures. Its high thermal stability and resistance to chemical attack make it an effective material in various applications. The molecular targets and pathways involved in its action are primarily related to its thermal and mechanical properties .
Comparison with Similar Compounds
Aluminum borate can be compared with other similar compounds, such as:
Aluminum Borides: These compounds, such as aluminum diboride (AlB₂) and aluminum decaboride (AlB₁₀), have high hardness, specific strength, and thermal conductivity.
Boron Carbide: Known for its extreme hardness and chemical resistance, boron carbide is used in abrasive and cutting tools.
Borosilicate Glasses: These glasses have lower melting and softening temperatures compared to aluminum borate.
Properties
Molecular Formula |
Al2B2O6 |
|---|---|
Molecular Weight |
171.59 g/mol |
IUPAC Name |
bis(oxoalumanyl) oxoboranyl borate |
InChI |
InChI=1S/2Al.B2O4.2O/c;;3-1-6-2(4)5;;/q2*+1;-2;; |
InChI Key |
RCZQFONWSIGELO-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)OB(O[Al]=O)O[Al]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


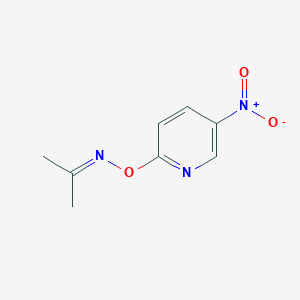
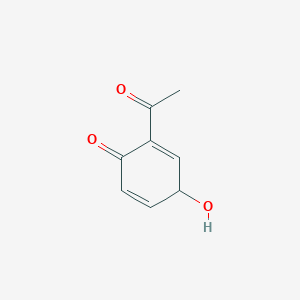
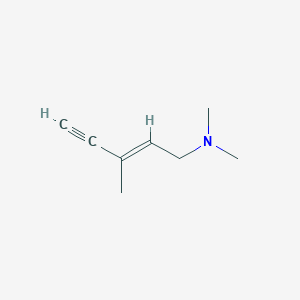
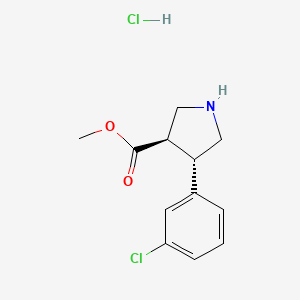
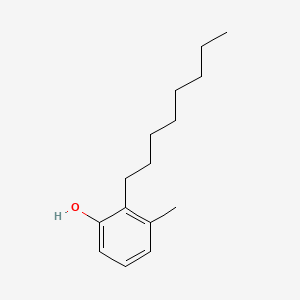

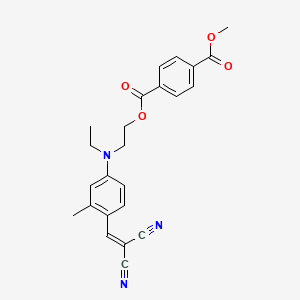
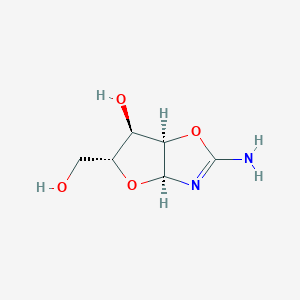
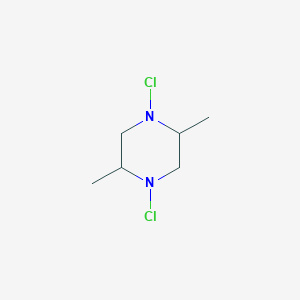
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)
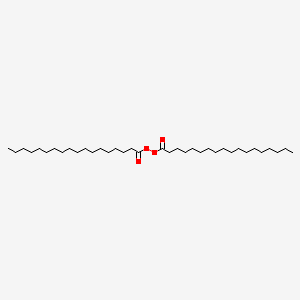
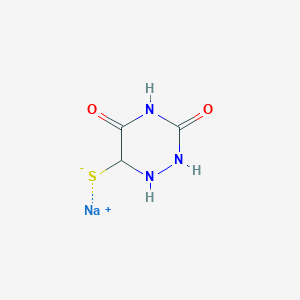
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
